(4-Fluoronaphthalen-2-yl)boronic acid
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Overview
Description
(4-Fluoronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2. It is a derivative of naphthalene, where a boronic acid group is attached to the second carbon atom and a fluorine atom is attached to the fourth carbon atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoronaphthalen-2-yl)boronic acid typically involves the borylation of 4-fluoronaphthalene. One common method is the reaction of 4-fluoronaphthalene with a boron-containing reagent such as triisopropyl borate in the presence of a base like n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoronaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(4-Fluoronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (4-Fluoronaphthalen-2-yl)boronic acid exerts its effects is through its participation in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Fluoronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a boronic acid group on the naphthalene ring allows for versatile functionalization and the formation of complex molecular architectures .
Properties
Molecular Formula |
C10H8BFO2 |
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Molecular Weight |
189.98 g/mol |
IUPAC Name |
(4-fluoronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H |
InChI Key |
UMDNOINEWGQPEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1)F)(O)O |
Origin of Product |
United States |
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